molecular formula C16H16N4O2 B7787888 2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-methyl-1H-pyrimidin-4-one

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7787888
M. Wt: 296.32 g/mol
InChI Key: UZJUBXSRJVBSQA-UHFFFAOYSA-N
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Description

The compound identified as “2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-methyl-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties It is used in various scientific and industrial applications due to its specific chemical characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-methyl-1H-pyrimidin-4-one involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, which facilitates the C-H alkylation reaction . The reaction conditions typically involve mechanical grinding to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the reducing agents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions may vary depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated compounds or other derivatives.

Scientific Research Applications

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups, such as indole derivatives or halogenated hydrocarbons. The comparison may involve evaluating their chemical properties, reactivity, and applications to determine the specific advantages and limitations of this compound.

List of Similar Compounds

  • Indole derivatives
  • Halogenated hydrocarbons
  • Other alkylated compounds

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial production

Properties

IUPAC Name

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10-8-14(21)18-16(17-10)20-15(22)13(11(2)19-20)9-12-6-4-3-5-7-12/h3-8,19H,9H2,1-2H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJUBXSRJVBSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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